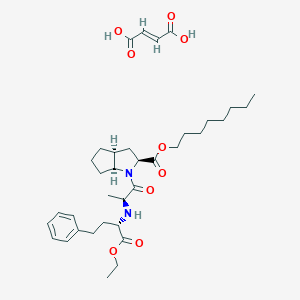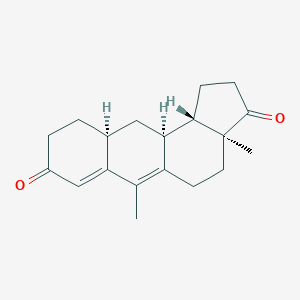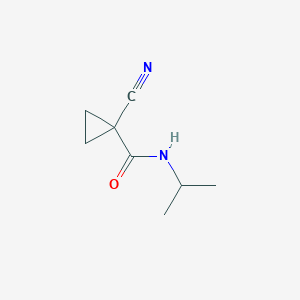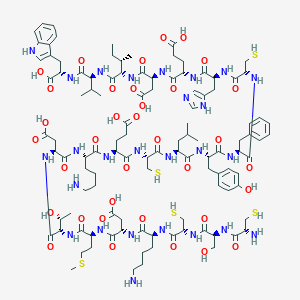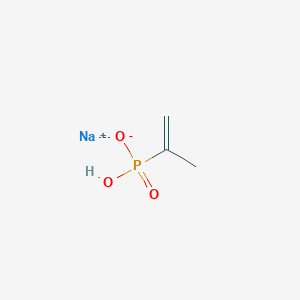
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt, commonly known as Polyaspartic acid (PAA), is a biodegradable polymer that has gained significant attention in the scientific community due to its unique properties and various applications. PAA is a water-soluble polymer that has the ability to chelate metal ions and form a protective layer on metal surfaces, making it an ideal candidate for use in industrial coatings and water treatment applications.
科学研究应用
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a wide range of scientific research applications, including use in water treatment, biomedical applications, and industrial coatings. In water treatment applications, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is used as a sequestering agent to remove metal ions from wastewater. In biomedical applications, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has been used as a drug carrier and in tissue engineering. In industrial coatings, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is used as a corrosion inhibitor and as a protective coating on metal surfaces.
作用机制
The mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is based on its ability to chelate metal ions and form a protective layer on metal surfaces. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a high affinity for metal ions, which allows it to remove metal ions from solution and form a protective layer on metal surfaces. This protective layer prevents further corrosion and degradation of the metal surface.
Biochemical and Physiological Effects:
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has been shown to have low toxicity and biocompatibility, making it an ideal candidate for use in biomedical applications. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has also been shown to have antioxidant properties, which may have potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is its biodegradability, which makes it an environmentally friendly option for use in various applications. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is also water-soluble, which makes it easy to handle and use in lab experiments. However, one limitation of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is its high cost, which may limit its use in certain applications.
未来方向
There are several future directions for research on Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt, including the development of new synthesis methods to improve its efficiency and reduce its cost. Additionally, there is potential for the use of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt in drug delivery systems and tissue engineering applications. Further research is also needed to fully understand the mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt and its potential therapeutic benefits.
合成方法
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt can be synthesized through the polymerization of L-aspartic acid using a variety of methods, including thermal polymerization, chemical polymerization, and enzymatic polymerization. The most common method is thermal polymerization, which involves heating L-aspartic acid at high temperatures in the presence of a catalyst. Chemical polymerization involves the use of a chemical initiator to initiate the polymerization reaction, while enzymatic polymerization utilizes enzymes to catalyze the polymerization reaction.
属性
CAS 编号 |
118632-18-1 |
|---|---|
产品名称 |
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt |
分子式 |
C3H6NaO3P |
分子量 |
144.04 g/mol |
IUPAC 名称 |
sodium;hydroxy(prop-1-en-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O3P.Na/c1-3(2)7(4,5)6;/h1H2,2H3,(H2,4,5,6);/q;+1/p-1 |
InChI 键 |
BXBOSIKDGKRDHR-UHFFFAOYSA-M |
手性 SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
规范 SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



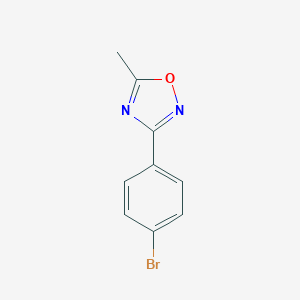
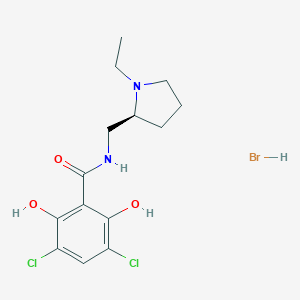
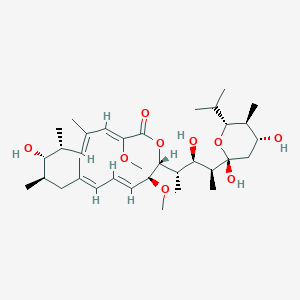
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
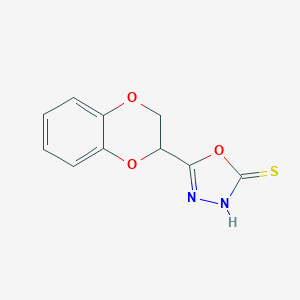
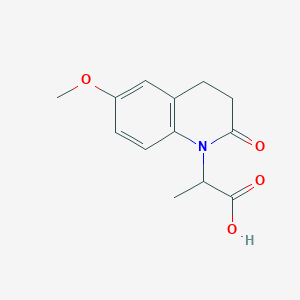
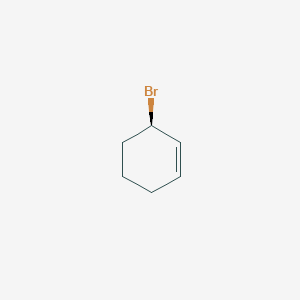
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
